1,1-Dibenzyl-3-(2-chlorophenyl)urea
Description
1,1-Dibenzyl-3-(2-chlorophenyl)urea is a substituted urea derivative characterized by two benzyl groups attached to the urea nitrogen and a 2-chlorophenyl substituent at the third position. Its molecular formula is C₂₁H₁₉ClN₂O (molar mass: 350.84 g/mol). The 2-chlorophenyl group introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
1,1-dibenzyl-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-19-13-7-8-14-20(19)23-21(25)24(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRJYXNRJUCICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395081 | |
| Record name | 1,1-dibenzyl-3-(2-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86764-41-2 | |
| Record name | 1,1-dibenzyl-3-(2-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86764-41-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1,1-Dibenzyl-3-(2-chlorophenyl)urea typically involves the reaction of benzylamine with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1-Dibenzyl-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block for Organic Synthesis
1,1-Dibenzyl-3-(2-chlorophenyl)urea serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the development of novel compounds with diverse functionalities.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized urea derivatives |
| Reduction | Sodium borohydride | Amine derivatives |
| Substitution | Alkyl halides | Substituted urea derivatives |
Biological Research Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have focused on its ability to inhibit specific enzymes involved in cellular processes, which may lead to reduced cell proliferation in cancerous tissues .
Case Study: Enzyme Inhibition
A study investigated the compound's effectiveness in inhibiting certain enzymes related to cancer cell growth. The results demonstrated a significant reduction in enzyme activity at specific concentrations, suggesting its potential as a therapeutic agent .
Medicinal Chemistry
Drug Development
The compound is being explored for its therapeutic applications in drug development. Its ability to interact with biological targets makes it a candidate for developing new drugs aimed at specific molecular pathways involved in diseases such as cancer and bacterial infections .
Table 2: Potential Therapeutic Applications
| Disease Area | Mechanism of Action | Potential Outcomes |
|---|---|---|
| Cancer | Enzyme inhibition | Reduced tumor growth |
| Bacterial Infections | Antimicrobial activity | Inhibition of bacterial proliferation |
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to be used in creating polymers and resins with tailored characteristics, making it valuable in materials science .
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
1,1-Dibenzyl-3-(3-chlorophenyl)urea (CAS 86764-42-3)
- Molecular Formula : C₂₁H₁₉ClN₂O (identical to the target compound).
- Key Difference : The chlorine atom is at the meta position (3-chlorophenyl) instead of the ortho position (2-chlorophenyl).
- This may affect solubility and bioavailability .
1-(2-Chlorophenyl)-3-(1-methylbenzimidazol-2-yl)urea (Q7U)
- Molecular Formula : C₁₅H₁₃ClN₄O.
- Key Difference : Replaces one benzyl group with a 1-methylbenzimidazol-2-yl moiety.
- Impact : The benzimidazole ring enhances π-π stacking interactions and introduces basicity, making this compound more suited for pharmacological applications (e.g., kinase inhibition) compared to the purely aromatic target compound .
1-(4-Bromophenyl)-3-(2-chlorophenyl)urea (CAS 13142-07-9)
- Molecular Formula : C₁₃H₁₀BrClN₂O.
- Key Difference : A bromine atom replaces one benzyl group.
- Impact : Bromine’s higher electronegativity and larger atomic radius may increase van der Waals interactions and alter binding affinity in biological systems compared to the benzyl-containing target compound .
Thiourea Analogues
1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea
- Molecular Formula : C₂₁H₁₇ClN₂OS.
- Key Difference : The urea carbonyl (-C=O) is replaced with a thiocarbonyl (-C=S) group.
- Impact : Thioureas exhibit stronger metal-coordinating capabilities due to the softer sulfur atom. This makes them superior ligands for transition metals (e.g., forming stable S,O-bidentate complexes) compared to urea derivatives .
Chlorophenyl-Substituted Ureas with Multiple Halogens
1-(2-Chlorobenzyl)-3-(3,5-dichlorophenyl)urea
- Molecular Structure : Orthorhombic crystal system (space group P2₁2₁2₁), with unit cell dimensions a = 8.3600 Å, b = 12.0085 Å, c = 14.3665 Å .
- Key Difference : Contains three chlorine atoms (2-chlorobenzyl and 3,5-dichlorophenyl groups).
- Impact: Increased halogen content enhances hydrophobicity and may improve binding to hydrophobic enzyme pockets. The crystal structure shows intramolecular N–H···O hydrogen bonds stabilizing the conformation, a feature less pronounced in the target compound due to steric hindrance from the benzyl groups .
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea (CAS 82745-12-8)
- Molecular Formula : C₁₃H₉Cl₃N₂O.
- Key Difference : Three chlorine atoms distributed across phenyl rings.
Research Findings and Implications
- Crystallography : The target compound’s structural analogs (e.g., ) often crystallize in orthorhombic systems, but steric effects from benzyl groups in 1,1-dibenzyl derivatives reduce symmetry and complicate crystal packing .
- Biological Activity : Ureas with benzimidazole or multiple halogens (e.g., ) show higher bioactivity than the target compound, suggesting that structural modifications (e.g., introducing heterocycles) could enhance pharmacological utility.
- Coordination Chemistry : Thiourea derivatives () outperform urea analogs in metal-binding applications, highlighting the target compound’s limitations in this niche .
Q & A
Q. How can researchers optimize the multi-step synthesis of 1,1-dibenzyl-3-(2-chlorophenyl)urea to improve yield and purity?
Methodological Answer:
- Step 1: Begin with chlorination of aniline to form 2-chloroaniline, followed by reaction with benzyl isocyanate to establish the urea backbone .
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) using Design of Experiments (DoE) to minimize side reactions. For example, using polar aprotic solvents like DMF can enhance nucleophilic substitution efficiency .
- Step 3: Employ continuous flow reactors for scalable synthesis, ensuring precise control over reaction parameters (residence time, mixing efficiency) to achieve >90% purity .
- Step 4: Purify intermediates via column chromatography or recrystallization, validated by HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic techniques are most effective for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- NMR Analysis: Use and NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and benzyl group integration. -NMR can resolve urea nitrogen environments .
- FT-IR: Validate the urea carbonyl stretch (~1640–1680 cm) and C-Cl bond (~550–600 cm) .
- X-ray Crystallography: For absolute configuration determination, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and analyze using a Bruker D8 Venture diffractometer (resolution ≤ 0.8 Å) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Step 1: Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites at the 2-chlorophenyl group .
- Step 2: Simulate reaction pathways using Gaussian 16 to evaluate activation energies for substitution with amines or thiols. Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .
- Step 3: Validate predictions via LC-MS monitoring of reaction intermediates (e.g., SNAr mechanism with a para-nitro leaving group analog) .
Q. How should researchers resolve contradictions in biological activity data for urea derivatives like this compound across different assay systems?
Methodological Answer:
- Approach 1: Cross-validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, test against COX-2 (IC) and compare with apoptosis assays in HeLa cells .
- Approach 2: Analyze solvent effects (DMSO vs. aqueous buffer) on compound aggregation using dynamic light scattering (DLS) .
- Approach 3: Perform molecular dynamics simulations (Amber22) to assess binding mode variations in different protein conformers .
Q. What strategies enable systematic analysis of structure-property relationships for this compound analogs in medicinal chemistry?
Methodological Answer:
- Strategy 1: Synthesize analogs with substituent variations (e.g., fluoro vs. trifluoromethyl at the benzyl position) and correlate logP (HPLC-measured) with permeability (Caco-2 assay) .
- Strategy 2: Use QSAR models (e.g., Random Forest or PLS regression) to predict bioactivity from descriptors like topological polar surface area (TPSA) and H-bond donor count .
- Strategy 3: Validate crystallographic data (e.g., torsion angles of the urea moiety) against solubility profiles in PBS (pH 7.4) .
Technical Notes for Experimental Design
Q. Handling Stability Challenges in Long-Term Storage
- Recommendation: Store under inert atmosphere (argon) at −20°C in amber vials. Monitor degradation via UPLC-PDA every 3 months (method: 5–95% acetonitrile in 10 min, 254 nm) .
Q. Scaling Reactions from Milligram to Gram Scale
- Critical Parameters:
- Maintain stoichiometric ratios (e.g., 1:1.05 for benzyl chloride:urea precursor) to avoid excess reagent accumulation .
- Use microwave-assisted synthesis (Biotage Initiator+) for rapid heating/cooling cycles, reducing side-product formation .
Data Contradiction Analysis Framework
| Contradiction Type | Resolution Workflow | Tools/Techniques | Example |
|---|---|---|---|
| Biological Activity | Orthogonal assays → Solvent compatibility → Target engagement | SPR, ITC, MST | Discrepancy in IC between enzymatic and cellular assays |
| Synthetic Yield | DoE optimization → In-line analytics (ReactIR) → Catalyst screening | HPLC, GC-MS | Low yield in batch vs. flow conditions |
| Computational vs. Experimental Data | Force field adjustment → Solvation model refinement → MD validation | Gaussian, Amber | Predicted vs. observed binding affinity differences |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
